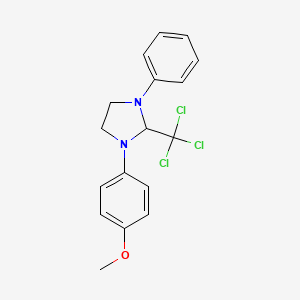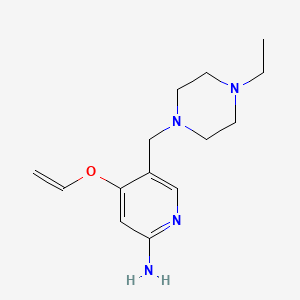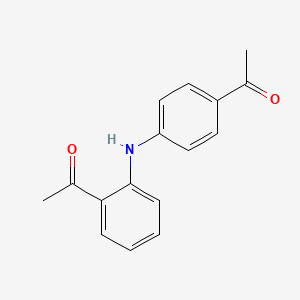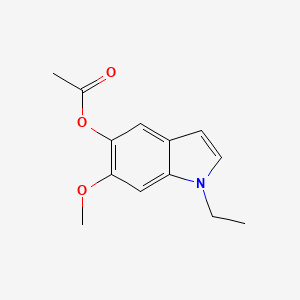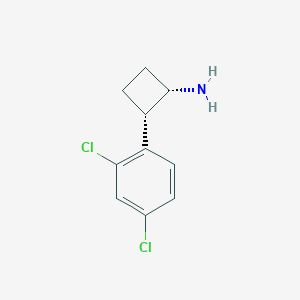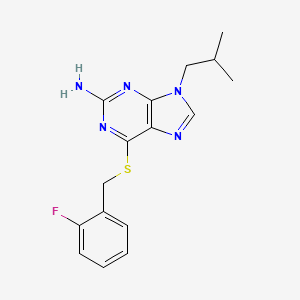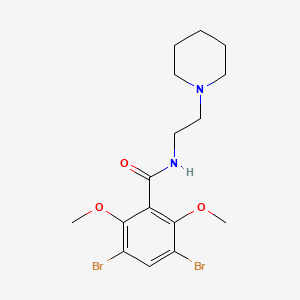
3,5-dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzamide core substituted with bromine atoms at positions 3 and 5, methoxy groups at positions 2 and 6, and a piperidin-1-yl ethyl group attached to the nitrogen atom of the amide. Its molecular formula is C14H20Br2N2O2.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of 2,6-dimethoxybenzamide followed by the introduction of the piperidin-1-yl ethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 3,5-Dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Debrominated benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
3,5-Dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3,5-dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
3,5-Dibromo-2,6-dimethoxybenzamide: Lacks the piperidin-1-yl ethyl group.
2,6-Dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide: Lacks the bromine atoms.
3,5-Dibromo-2,6-dimethoxy-N-methylbenzamide: Contains a methyl group instead of the piperidin-1-yl ethyl group.
Uniqueness: 3,5-Dibromo-2,6-dimethoxy-N-(2-(piperidin-1-yl)ethyl)benzamide is unique due to the presence of both bromine atoms and the piperidin-1-yl ethyl group, which confer distinct chemical and biological properties
属性
CAS 编号 |
89653-92-9 |
|---|---|
分子式 |
C16H22Br2N2O3 |
分子量 |
450.2 g/mol |
IUPAC 名称 |
3,5-dibromo-2,6-dimethoxy-N-(2-piperidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C16H22Br2N2O3/c1-22-14-11(17)10-12(18)15(23-2)13(14)16(21)19-6-9-20-7-4-3-5-8-20/h10H,3-9H2,1-2H3,(H,19,21) |
InChI 键 |
LYGWPKNWCBAJGF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1Br)Br)OC)C(=O)NCCN2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 3-[3-(3-fluoro-4-methylphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12930167.png)
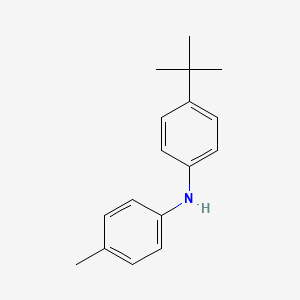
![N-Methyl-5-oxaspiro[3.4]octan-7-amine](/img/structure/B12930192.png)
![[5-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazol-4-yl]methanol](/img/structure/B12930197.png)
![2-Hexadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12930203.png)
